![molecular formula C22H37NO B15172325 N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylheptyl chain, and a methylcyclohexanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine typically involves multi-step organic reactions. One common approach is the alkylation of 4-methylcyclohexanamine with a suitable alkyl halide, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyclohexanamine moiety, converting it into a more saturated amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Saturated amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanone
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanol
Comparison:
- Structural Differences: The primary difference lies in the functional group attached to the cyclohexane ring (amine, ketone, or alcohol).
- Reactivity: The amine derivative is more basic and nucleophilic compared to the ketone and alcohol derivatives.
- Applications: While all three compounds may have similar applications in organic synthesis, their specific reactivity and interaction with biological targets can vary, making each unique in its potential uses.
Propriétés
Formule moléculaire |
C22H37NO |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C22H37NO/c1-17(2)5-8-20(19-9-13-22(24-4)14-10-19)15-16-23-21-11-6-18(3)7-12-21/h9-10,13-14,17-18,20-21,23H,5-8,11-12,15-16H2,1-4H3 |
Clé InChI |
YYLVPSGPXHYKBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NCCC(CCC(C)C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
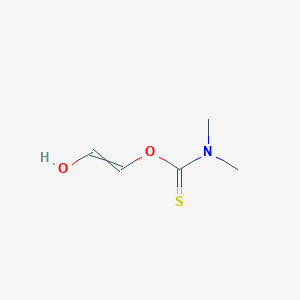
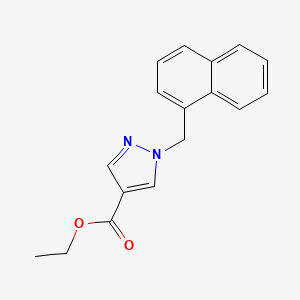

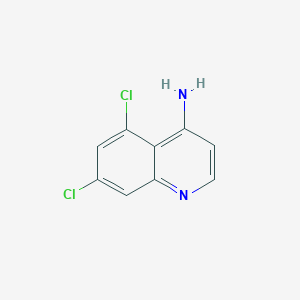


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
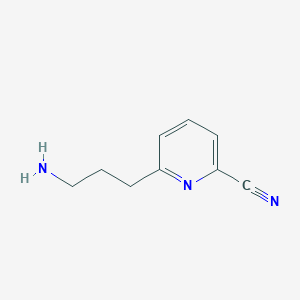
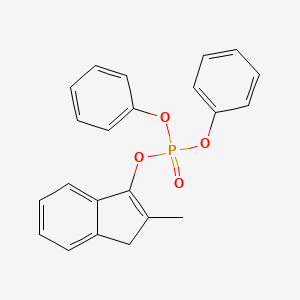
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
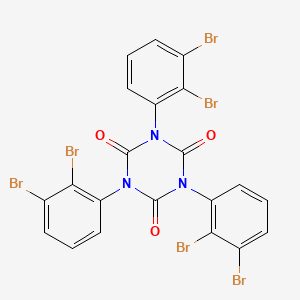
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
